8-Amino-9-benzylguanine
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Overview
Description
8-Amino-9-benzylguanine is a synthetic compound known for its potent inhibitory activity against purine nucleoside phosphorylase (PNP). This enzyme plays a crucial role in the purine salvage pathway, which is essential for the recycling of purines in the body. The compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of T-cell-related immunodeficiency diseases and certain types of leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Amino-9-benzylguanine can be synthesized through the treatment of oxazolo[5,4-d]pyrimidine intermediates with potassium carbonate in a one-pot reaction . The reaction conditions typically involve the use of electron-donating substituents on the phenyl ring of the benzyl group to enhance binding affinity to PNP .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound generally follows the principles of medicinal chemistry, focusing on optimizing yield and purity through controlled reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 8-Amino-9-benzylguanine primarily undergoes substitution reactions due to the presence of the amino and benzyl groups. These reactions are facilitated by the electron-donating nature of the substituents, which enhance nucleophilicity .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various substituted guanine derivatives, which can be further evaluated for their biological activity .
Scientific Research Applications
Mechanism of Action
8-Amino-9-benzylguanine exerts its effects by competitively inhibiting PNP, thereby preventing the phosphorolysis of purine nucleosides. This inhibition leads to the accumulation of toxic nucleoside analogs, which selectively target and kill T-cells . The compound’s binding affinity to PNP is influenced by the presence of electron-donating substituents on the benzyl group, which enhance its inhibitory activity .
Comparison with Similar Compounds
8-Aminoguanine: A known PNP inhibitor with a similar structure but lower potency compared to 8-amino-9-benzylguanine.
8-Amino-9-(2-thienylmethyl)guanine: Another potent PNP inhibitor with a different substituent on the 9-position, showing higher inhibitory activity.
Uniqueness: this compound stands out due to its high potency and metabolic stability in human blood, making it a promising lead compound for developing more effective PNP inhibitors .
Properties
CAS No. |
100890-94-6 |
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Molecular Formula |
C12H12N6O |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2,8-diamino-9-benzyl-1H-purin-6-one |
InChI |
InChI=1S/C12H12N6O/c13-11-16-9-8(10(19)17-11)15-12(14)18(9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,14,15)(H3,13,16,17,19) |
InChI Key |
DPDYTYOWSIRPMB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N=C(N3)N)N=C2N |
SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NC(=N3)N)N=C2N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NC(=N3)N)N=C2N |
Origin of Product |
United States |
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